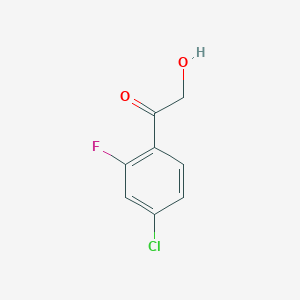
4'-Chloro-2'-fluoro-2-hydroxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2’-fluoro-2-hydroxyacetophenone is a substituted acetophenone derivative It is characterized by the presence of chloro and fluoro substituents on the aromatic ring, along with a hydroxy group and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Chloro-2’-fluoro-2-hydroxyacetophenone can be synthesized through various chemical pathways. One notable method involves the aldol condensation of 4’-chloro-2’-fluoro-2-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate to produce novel derivatives . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods: Industrial production of 4’-chloro-2’-fluoro-2-hydroxyacetophenone may involve large-scale synthesis using similar aldol condensation methods. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-2’-fluoro-2-hydroxyacetophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 4’-chloro-2’-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 4’-chloro-2’-fluoro-2-hydroxyacetophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-2’-fluoro-2-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4’-chloro-2’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of bacteria by interfering with microbial metabolism and inhibiting the synthesis of proteins, DNA, RNA, and cell wall components . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 4’-Fluoro-2’-hydroxyacetophenone
- 4’-Chloro-2’-hydroxyacetophenone
- 4’-Bromo-2’-hydroxyacetophenone
Comparison: 4’-Chloro-2’-fluoro-2-hydroxyacetophenone is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to 4’-fluoro-2’-hydroxyacetophenone, the additional chloro group may enhance its antimicrobial properties. Similarly, the presence of the fluoro group can increase the compound’s stability and resistance to metabolic degradation compared to 4’-chloro-2’-hydroxyacetophenone.
Propriétés
Formule moléculaire |
C8H6ClFO2 |
|---|---|
Poids moléculaire |
188.58 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6ClFO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
Clé InChI |
IDYHHFDKSSTPMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)



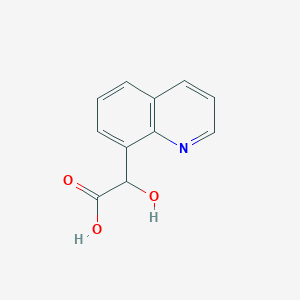

![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
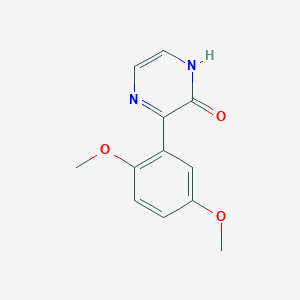
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)

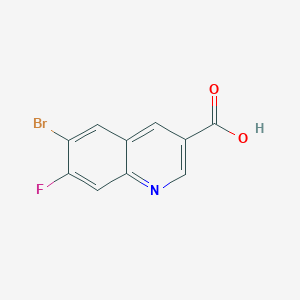
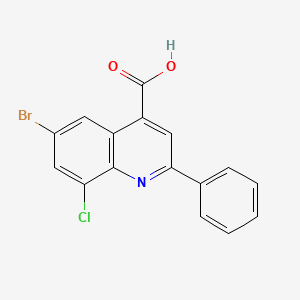
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)

